N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-2-30-22-10-6-7-18-15-23(32-24(18)22)21-16-33-26(27-21)28-25(29)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOEFQISWIAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the phenoxybenzamide moiety. Common synthetic strategies include:
Etherification and Dehydrative Cyclization: This method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysis is another approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield quinone derivatives, while reduction of the thiazole ring may produce dihydrothiazole compounds.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound 1 : N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
- Structure : Fluorophenyl substituent on thiazole.
- Molecular Weight : 390.43 vs. ~559.7 (target compound).
- Bioactivity : Fluorinated analogs often exhibit improved pharmacokinetics, though specific data for this compound are unavailable.
Compound 2 : N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
- Structure: Methylphenyl on thiazole and 2-phenoxybenzamide.
- Key Differences: The methyl group increases lipophilicity (logP ~4.1, inferred from ), while the ortho-phenoxy position may reduce steric hindrance.
- Bioactivity : Reported 129.23% efficacy in growth modulation studies (p<0.05), suggesting potent activity.
Benzamide Modifications
Compound 3 : 4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (BB00079, )
- Structure : Cyclohexyl(methyl)sulfamoyl substituent on benzamide.
- Key Differences : The sulfamoyl group increases polarity and molecular weight (539.67 vs. ~559.7 for the target). This may enhance solubility but reduce membrane permeability.
- Synthesis : Likely derived from similar coupling reactions, emphasizing the versatility of the thiazole-benzofuran core.
Compound 4 : N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide ()
Structural and Functional Analysis
Electronic and Steric Effects
Pharmacokinetic Properties
- Lipophilicity: The target compound’s logP is expected to be higher than Compound 4 (logP 4.1) due to the benzofuran and phenoxy groups, impacting absorption and blood-brain barrier penetration.
- Metabolic Stability : Fluorinated analogs (Compound 1) may resist oxidative metabolism better than ethoxy-substituted derivatives.
Data Tables
Table 1: Comparative Molecular Properties
*Estimated based on structural analogs.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzofuran moiety : Contributes to its pharmacological properties.
- Thiazole ring : Enhances biological activity through interactions with various biological targets.
- Phenoxybenzamide group : Known for its role in modulating enzyme activity.
The molecular formula is , with a molecular weight of approximately 547.64 g/mol. The presence of an ethoxy group enhances its solubility, which is crucial for biological activity.
Anti-inflammatory Effects
One of the most significant biological activities of this compound is its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). This pathway is essential in mediating inflammatory responses. In vitro studies have demonstrated that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating strong anti-inflammatory properties .
The mechanism of action involves selective binding to p38 MAPK, inhibiting its activity and subsequently affecting downstream inflammatory signaling pathways. This selectivity is attributed to the compound's unique structural features, which allow it to interact specifically with the kinase domain .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| TAK-715 | Thiazole, Benzamide | p38 MAP kinase inhibitor |
| 4-(3-methylphenyl)-5-pyridylthiazole | Thiazole derivative | Anti-inflammatory |
| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Sulfonamide structure | Antimicrobial properties |
This table illustrates how the specific combination of functional groups in this compound enhances its biological activity compared to other compounds .
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic applications. For instance:
- In Vitro Studies : Research has shown that this compound can inhibit TNF-α release in macrophages stimulated by lipopolysaccharides. This suggests a promising avenue for treating inflammatory diseases such as rheumatoid arthritis .
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) have been proposed to quantify the binding affinities of this compound to p38 MAPK, providing insights into its potency and selectivity .
- Potential Applications : Beyond anti-inflammatory effects, there are indications that this compound could be explored for its antimicrobial and anticancer properties, depending on further elucidation of its mechanisms .
Future Directions
Further research is needed to explore:
- The full spectrum of biological activities beyond anti-inflammatory effects.
- The pharmacokinetics and bioavailability in vivo.
- Potential side effects and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
